molecular formula C6H14O3 B054163 3-Propoxypropane-1,2-diol CAS No. 61940-71-4

3-Propoxypropane-1,2-diol

Cat. No.: B054163
CAS No.: 61940-71-4
M. Wt: 134.17 g/mol
InChI Key: ZTKZJXGLCCVMLJ-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . This compound is primarily used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

3-Propoxypropane-1,2-diol plays a significant role in biochemical reactions, particularly as a solvent and intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain dehydrogenases, which catalyze the oxidation of alcohol groups. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .

Cellular Effects

In cellular environments, this compound influences several cellular processes. It can modulate cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules. This compound has been shown to affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. For example, this compound can enhance or inhibit the expression of genes involved in lipid metabolism, impacting overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death. Threshold effects have been observed, where a specific dose range triggers significant changes in cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to glycerol metabolism. It can be metabolized by enzymes such as glycerol kinase and glycerol-3-phosphate dehydrogenase, leading to the production of intermediates that enter glycolysis or gluconeogenesis. This compound can also affect the levels of metabolites in these pathways, influencing overall metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific carrier proteins. Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular proteins. The distribution of this compound can affect its availability and activity within different cellular regions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it participates in metabolic processes or interacts with organelle-specific proteins .

Preparation Methods

3-Propoxypropane-1,2-diol can be synthesized through the reaction of glycerol with propyl bromide in the presence of sodium hydride in dry dimethylformamide . The reaction conditions typically involve maintaining an anhydrous environment to prevent side reactions and ensure high yield. Industrial production methods may vary, but the core reaction remains consistent, focusing on the etherification of glycerol.

Chemical Reactions Analysis

3-Propoxypropane-1,2-diol undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Propoxypropane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. As a propyl ether of glycerol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

3-Propoxypropane-1,2-diol can be compared with other similar compounds such as:

    3-Ethoxy-1,2-propanediol: Another ether derivative of glycerol, but with an ethoxy group instead of a propoxy group.

    1,3-Propanediol: A simpler diol without the ether linkage.

    3-Allyloxy-1,2-propanediol: Contains an allyloxy group, offering different reactivity and applications. The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

3-propoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334020
Record name 3-Propoxy-1,2-propanediol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61940-71-4, 52250-41-6
Record name 3-Propoxy-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61940-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol propyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxypropanediol
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Record name 61940-71-4
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Record name 3-Propoxy-1,2-propanediol
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Record name Glycerol propyl ether
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Record name PROPOXYPROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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